Tris(dimethylamino)chlorosilane
Overview
Description
Tris(dimethylamino)chlorosilane is a chemical compound used in various applications, particularly in the field of organosilicon chemistry. It is known for its unique structural and reactive properties, making it a subject of interest in materials science and chemical synthesis.
Synthesis Analysis
- Tris(dimethylamino)silyl substituted aniline was prepared by a metathesis reaction of lithium anilide with tris(dimethylamino)chlorosilane, yielding corresponding lithium salt products (Konrad, Grünwald, Belaj, & Mösch‐Zanetti, 2009).
Molecular Structure Analysis
- The molecular structure of tris(dimethylamino)silane and -germane compounds was characterized by X-ray crystallography, revealing short Si−H and Ge−H bonds and an increase in the s character of the bonds due to the encapsulation of the hydrogen atom bonded to silicon and germanium (Kawachi, Tanaka, & Tamao, 1997)](https://consensus.app/papers/synthesis-structures-tris2dimethylaminophenylsilane-kawachi/4ba22411ebcb57dd9627061b8ea40a91/?utm_source=chatgpt).
Chemical Reactions and Properties
- The reactions of tris(dimethylamino)chlorosilane in the formation of various organolithium compounds, including polyhedral and dimeric structures, have been extensively studied, demonstrating the compound's ability to form complex structures with lithium (Konrad et al., 2009).
Physical Properties Analysis
- The study of (dimethylamino)halogenosilanes in the gas phase by electron diffraction and the crystal and molecular structures of mono- and di-chloro(dimethylamino)silane by X-ray diffraction at low temperatures provided insights into their monomeric structures and the conformations about the Si–N bonds, suggesting the importance of repulsions between the nitrogen lone pair and the halogen atoms on silicon (Anderson, Blake, Cradock, Ebsworth, Rankin, Robertson, & Welch, 1987).
Chemical Properties Analysis
- Electron cyclotron resonance chemical vapor deposition of silicon oxynitrides using tris(dimethylamino)silane as an organosilicon source was studied, showcasing the deposition of films with varying compositions from Si3N4 to SiO2 at low substrate temperatures, indicating the versatility of tris(dimethylamino)silane in thin film deposition (Boudreau, Boumerzoug, Mascher, & Jessop, 1993).
Scientific Research Applications
Silicon Oxynitride Thin Films : Tris(dimethylamino)silane has been used as an organosilicon source for depositing silicon oxynitride thin films in a low-temperature electron cyclotron resonance plasma enhanced chemical vapor deposition reactor. The films had compositions varying from Si3N4 to SiO2 and showed low levels of carbon and bonded hydrogen. The deposition rate for high-quality Si3N4 was notably high (Boudreau, Boumerzoug, Mascher, & Jessop, 1993).
Lithium Tris(dimethylamino)silylamide Preparation : A study described the synthesis of lithium tris(dimethylamino)silylamide via a metathesis reaction. This compound, when treated with n-butyl lithium, yielded various lithium salts and organolithium compounds with polynuclear lithium cores (Konrad, Grünwald, Belaj, & Mösch‐Zanetti, 2009).
2H-SiC Film Synthesis : Tris(dimethylamino) silane was used as a precursor for synthesizing 2H-SiC films on graphite and sapphire substrates by laser chemical vapor deposition. The films displayed a-axis-oriented columnar grains and were deposited at a significant rate (Ito, Kanno, & Goto, 2015).
Dissociative Chemisorption Studies : There was a first-principles theoretical study on the dissociative chemisorption of tris(dimethylamino)silane on a hydroxylated SiO2(001) surface. It indicated that sequential dissociation of this compound is limited, which impacts the density and purity of SiO2 films (Li, Wu, Zhou, Han, Karwacki, Xiao, Lei, & Cheng, 2009).
Silicon Nitride Film Synthesis : A study investigated the use of tris(dimethylamino)silane with NH3 for synthesizing silicon nitride films by low-pressure chemical vapor deposition. The films were found to be stoichiometric with a significant carbon content and displayed amorphous and highly tensile characteristics (Levy, Lin, Grow, Boeglin, & Shalvoy, 1996).
Safety And Hazards
properties
IUPAC Name |
N-[chloro-bis(dimethylamino)silyl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18ClN3Si/c1-8(2)11(7,9(3)4)10(5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZCZVGQEADVNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](N(C)C)(N(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18ClN3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065410 | |
Record name | Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(dimethylamino)chlorosilane | |
CAS RN |
13307-05-6 | |
Record name | 1-Chloro-N,N,N′,N′,N′′,N′′-hexamethylsilanetriamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13307-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013307056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-N,N,N',N',N'',N''-hexamethylsilanetriamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.015 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Citations
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